![molecular formula C10H10BrNO2 B13169476 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde](/img/structure/B13169476.png)
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is an organic compound with the molecular formula C10H10BrNO2 It is a brominated benzaldehyde derivative that contains a hydroxyazetidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde typically involves the bromination of a benzaldehyde precursor followed by the introduction of the hydroxyazetidine group. One common method involves the following steps:
Bromination: The starting material, 2-bromo-6-nitrobenzaldehyde, is synthesized by brominating 2-nitrobenzaldehyde using bromine in the presence of a suitable solvent such as acetic acid.
Reduction: The nitro group is then reduced to an amine using a reducing agent like iron powder and hydrochloric acid.
Azetidine Formation: The amine is reacted with chloroacetyl chloride to form the azetidine ring, followed by hydrolysis to introduce the hydroxy group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-nitrobenzaldehyde: A precursor in the synthesis of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde.
2-Bromo-6-(3-azetidinyl)benzaldehyde: Lacks the hydroxy group, which may affect its reactivity and biological activity.
6-(3-Hydroxyazetidin-1-yl)benzaldehyde: Does not contain the bromine atom, leading to different chemical properties.
Uniqueness
This compound is unique due to the presence of both the bromine atom and the hydroxyazetidine moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Biological Activity
2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a bromobenzaldehyde moiety linked to a hydroxyazetidine. The presence of the bromine atom and the azetidine ring may contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C10H10BrN2O |
Molecular Weight | 256.10 g/mol |
IUPAC Name | This compound |
CAS Number | Not specified |
Antimicrobial Activity
Research indicates that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess comparable antimicrobial effects .
Anticancer Potential
The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies suggest that it may act as an inhibitor of tubulin polymerization, a mechanism critical for cancer cell division. In vitro tests have demonstrated that compounds with similar structures can significantly reduce cell viability in breast cancer models, indicating potential as an anticancer agent .
The proposed mechanism of action for this compound involves interaction with cellular targets such as enzymes or receptors associated with tumor growth and microbial resistance. The azetidine ring may enhance binding affinity to these targets, thereby modulating their activity .
Study on Antiproliferative Effects
In a study published in Frontiers in Pharmacology, various azetidine derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against breast cancer cell lines .
Antimicrobial Evaluation
A comparative study assessed the antimicrobial efficacy of several benzaldehyde derivatives, including those structurally related to this compound. The findings revealed notable inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could be effective in treating infections caused by resistant strains .
Properties
Molecular Formula |
C10H10BrNO2 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H10BrNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2 |
InChI Key |
XUDNIWTZBVJFNE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=C(C(=CC=C2)Br)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.